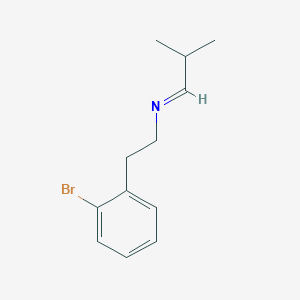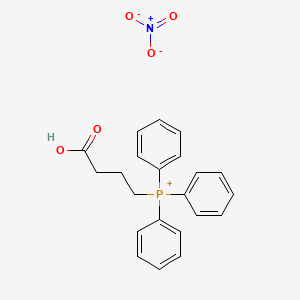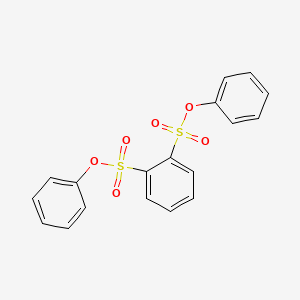![molecular formula C17H14N2O B12552663 5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one CAS No. 163126-76-9](/img/structure/B12552663.png)
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one is a heterocyclic compound that belongs to the indoloquinoline family This compound is of significant interest due to its unique structural features and potential biological activities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-3-formyloxindole with phenylhydrazines . This reaction typically requires the presence of an acid catalyst, such as hydrochloric acid, and is carried out under reflux conditions in solvents like glacial acetic acid . The reaction proceeds through the formation of hydrazones, which then undergo cyclization to form the indoloquinoline core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline derivatives with varying degrees of oxidation.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Functionalized indoloquinolines with diverse substituents.
科学研究应用
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 5,7-dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites . This binding disrupts the normal function of the enzyme, leading to downstream effects on cellular processes. The compound’s ability to interact with multiple targets makes it a versatile scaffold for drug development.
相似化合物的比较
Similar Compounds
5,7-Dihydro-6H-indolo[2,3-c]quinolin-6-one: Lacks the dimethyl groups, which may affect its biological activity and chemical reactivity.
5,11-Dihydro-6H-indolo[3,2-c]quinolin-6-one: A structural isomer with different substitution patterns on the indole ring.
Uniqueness
5,7-Dimethyl-5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one is unique due to the presence of dimethyl groups at positions 5 and 7. These groups can influence the compound’s electronic properties, steric hindrance, and overall reactivity. This uniqueness makes it a valuable scaffold for the design of novel bioactive molecules with potentially enhanced properties.
属性
CAS 编号 |
163126-76-9 |
|---|---|
分子式 |
C17H14N2O |
分子量 |
262.30 g/mol |
IUPAC 名称 |
5,7-dimethylindolo[2,3-c]quinolin-6-one |
InChI |
InChI=1S/C17H14N2O/c1-18-13-9-5-3-7-11(13)15-12-8-4-6-10-14(12)19(2)17(20)16(15)18/h3-10H,1-2H3 |
InChI 键 |
GJQLUXOSAAKZGH-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C3=C1C(=O)N(C4=CC=CC=C43)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(Oxan-2-yl)sulfanyl]-2,2-diphenylethyl}pyridine](/img/structure/B12552580.png)
![Oxalic acid;1,3,8-trimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B12552581.png)
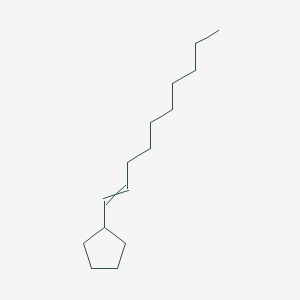
![3-[Bis(2-chloroethyl)aminomethyl]-5-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12552589.png)
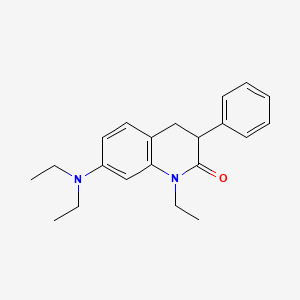
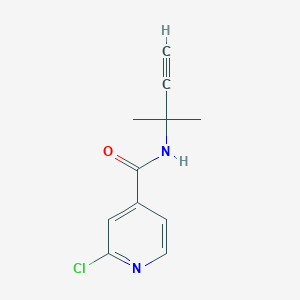

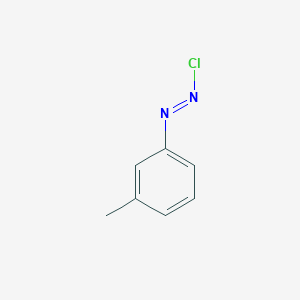

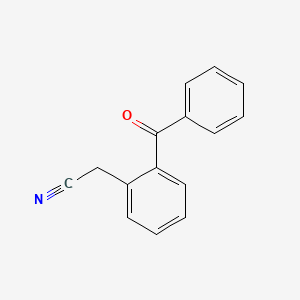
![2-Methyl-3-[4-(3-phenylacryloyl)phenyl]quinazolin-4(3H)-one](/img/structure/B12552643.png)
